molecular formula C6H11Cl2NO B3190914 (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride CAS No. 501332-27-0

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

Cat. No.: B3190914
CAS No.: 501332-27-0
M. Wt: 184.06 g/mol
InChI Key: FPAHELIXMHBDLQ-BJILWQEISA-N
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Description

(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride (CAS: 21917321; C₆H₁₁Cl₂NO; MW: 184.06 g/mol) is a reactive acyl chloride derivative featuring a conjugated (E)-configured enoyl system and a dimethylamino group. This compound is widely used in medicinal chemistry as a key intermediate for introducing Michael acceptor moieties into drug candidates, particularly in kinase inhibitors and anticancer agents . Its hydrochloride salt form enhances stability and solubility in polar solvents compared to the free acyl chloride. The compound is synthesized via chlorination of N,N-dimethylamino crotonic acid hydrochloride using reagents like oxalyl chloride .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAHELIXMHBDLQ-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055943-40-2
Record name (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)but-2-enoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: The chlorine atom in the acid chloride can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like water, alcohols, and amines can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acids: Resulting from oxidation reactions.

  • Alcohols and Amines: Resulting from reduction reactions.

  • Esters and Amides: Resulting from substitution reactions.

Scientific Research Applications

1.1. Synthesis of Bioactive Compounds

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride serves as an intermediate for synthesizing novel bioactive heterocyclic compounds. Researchers have investigated its reactivity as a building block for new therapeutic agents. The compound’s electrophilic nature, due to the acyl chloride group, allows it to participate in various reactions to form diverse heterocyclic structures, which are crucial in drug discovery .

1.2. Potential Therapeutic Applications

Although specific biological activities remain largely unexplored, in silico modeling techniques such as molecular docking can predict interactions with biological macromolecules. This approach may reveal potential therapeutic targets for this compound, paving the way for future pharmacological studies.

2.1. Versatile Synthons

The compound is recognized for its utility as a synthon in organic synthesis. It can react with various reagents to yield acyclic, carbocyclic, and fused heterocyclic derivatives. This versatility makes it an essential component in the development of complex organic molecules .

2.2. Polymer Chemistry

In addition to its role in small molecule synthesis, this compound is also applied in polymer chemistry as a reagent for synthesizing polymeric materials. Its reactive sites enable the incorporation of this compound into larger polymer chains, enhancing material properties .

Chemical Properties and Reactivity

The reactivity of this compound is attributed to several key features:

  • Electrophilic Nature : The presence of the acyl chloride group makes it highly reactive towards nucleophiles.
  • Stability : The hydrochloride form enhances solubility and stability in various solvents, facilitating its use in laboratory settings .

Conclusion and Future Directions

While the applications of this compound are promising, further research is necessary to fully elucidate its biological activities and potential therapeutic uses. Ongoing studies utilizing advanced synthetic techniques and computational modeling will likely enhance our understanding of this compound's capabilities within medicinal chemistry and organic synthesis.

Future investigations could focus on:

  • Detailed biological activity assays.
  • Development of new synthetic pathways to optimize yield and purity.
  • Exploration of its interactions with various biological targets through experimental and computational methods.

Mechanism of Action

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride: can be compared with other similar compounds, such as 4-(dimethylamino)but-2-enoic acid and 4-(dimethylamino)but-2-enol . These compounds share the dimethylamino group but differ in their functional groups and reactivity. The presence of the acid chloride group in This compound makes it more reactive and versatile in chemical synthesis compared to its counterparts.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride with three analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Reactivity Profile Key Applications
This compound C₆H₁₁Cl₂NO 184.06 Powder High reactivity as acyl chloride; Michael acceptor Drug synthesis (e.g., neratinib)
Acryloyl chloride C₃H₃ClO 90.51 Liquid Extremely reactive; prone to polymerization Polymer chemistry, crosslinking agents
Methyl (E)-4-(dimethylamino)but-2-enoate hydrochloride C₇H₁₄ClNO₂ 195.65 Solid Moderate reactivity (ester derivative) Prodrug design, solubilization strategies
4-(Dimethylamino)cinnamoyl chloride C₁₁H₁₂ClNO 209.67 Crystalline Conjugated system with aromatic ring Fluorescent probes, photodynamic therapy

Key Observations :

  • Reactivity: The target compound’s dimethylamino group enhances nucleophilicity at the β-position, facilitating Michael addition reactions in drug design . Acryloyl chloride, lacking substituents, is more volatile and hazardous (H314 corrosion) compared to the target compound’s H315/H318/H335 hazards .
  • Solubility: The hydrochloride salt form improves aqueous solubility, critical for biochemical applications, whereas methyl ester derivatives (e.g., C₇H₁₄ClNO₂) prioritize lipophilicity .

Biological Activity

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a dimethylamino group and an enoyl chloride moiety. This compound is known for its reactivity and has been utilized in various synthetic pathways to create more complex molecules.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains, showing efficacy in inhibiting growth:

  • Gram-positive bacteria : The compound demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .
  • Mechanism of Action : The antimicrobial action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bacterial cell death .

2. Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies:

  • Cell Lines Tested : Research has focused on various cancer cell lines, including lung and breast cancer cells.
  • Efficacy : The compound's effectiveness varies depending on the cell line, with some studies reporting IC50 values in the low micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Target Interactions : The dimethylamino group facilitates hydrogen bonding with biological macromolecules, while the enoyl chloride moiety may react with nucleophiles in proteins or nucleic acids.
  • Biochemical Pathways : Studies suggest that it may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated a strong bactericidal effect on MRSA strains, outperforming standard antibiotics like ciprofloxacin in biofilm inhibition assays.

Bacterial StrainMIC (μM)Biofilm Inhibition (%)
Staphylococcus aureus15.62570
Enterococcus faecalis62.565
MRSA31.2580

Case Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on lung cancer cells. The results showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis.

Cell LineIC50 (μM)Mechanism
A549 (Lung Cancer)5Apoptosis induction
MCF7 (Breast Cancer)10Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride?

  • Methodological Answer : The compound is synthesized via acylation of 4-(Boc-amino)benzoic acid using this compound under coupling conditions. Key steps include activating the carboxyl group with carbodiimide reagents (e.g., EDC·HCl) in anhydrous DMF, followed by deprotection of the Boc group using HCl in dioxane . Optimization involves controlling reaction time (1–2 hours at room temperature) and stoichiometric ratios (1:1.5 for acid to coupling agent) to avoid side reactions like over-acylation.

Q. How can researchers ensure compound stability during storage and handling?

  • Methodological Answer : Due to its enoyl chloride moiety, the compound is highly moisture-sensitive. Store under inert gas (argon/nitrogen) in airtight containers at −20°C. Solubility in polar aprotic solvents (DMF, DMSO) and methanol facilitates handling, but avoid aqueous solutions unless immediate use is planned. Stability tests via NMR or HPLC should confirm purity before use .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the (E)-configuration via coupling constants (J = 12–15 Hz for trans-alkene protons) and dimethylamino group integration.
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+) and chloride counterion presence.
  • HPLC : Monitor purity (>98%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How does the compound’s reactivity as a Michael acceptor influence its application in drug discovery?

  • Methodological Answer : The α,β-unsaturated carbonyl group enables nucleophilic additions (e.g., thiols, amines) under mild conditions. For example, in anticancer agent synthesis, acrylamide derivatives are generated via Michael addition with aminobenzoic acids. Kinetic studies (UV-Vis monitoring at 250–300 nm) reveal reaction rates dependent on pH and nucleophile strength .

Q. What strategies resolve contradictions in reported reaction yields with this compound?

  • Methodological Answer : Yield discrepancies often arise from competing hydrolysis (due to residual moisture) or incomplete coupling. Mitigation strategies:

  • Drying Protocols : Pre-dry solvents (DMF over molecular sieves) and reagents.
  • Catalyst Screening : Test alternative coupling agents (e.g., HOBt vs. HOAt) to improve efficiency.
  • In Situ Monitoring : Use FTIR to track carbonyl peak shifts (1720 cm⁻¹ for activated intermediates) .

Q. How can researchers design derivatives to enhance biological activity while maintaining solubility?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at the β-position via nucleophilic addition.
  • Salt Formation : Exchange chloride with biocompatible counterions (e.g., citrate) to improve aqueous solubility.
  • SAR Studies : Compare IC50 values of derivatives in cell-based assays (e.g., hepatocellular carcinoma models) to correlate substituent effects with activity .

Q. What are the challenges in scaling up reactions involving this compound?

  • Methodological Answer : Scaling requires addressing exothermic acylation reactions and chloride byproduct removal. Solutions:

  • Flow Chemistry : Use microreactors for better heat dissipation.
  • Workup Optimization : Employ liquid-liquid extraction (ethyl acetate/brine) or ion-exchange resins to isolate the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

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